2-[4-(2-Ethylhexyl)phenoxy]ethanol
Overview
Description
2-[4-(2-Ethylhexyl)phenoxy]ethanol is a nonionic surfactant commonly used in various industrial and commercial applications. This compound is known for its excellent emulsifying, dispersing, and wetting properties, making it a valuable ingredient in formulations for detergents, cleaners, and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Ethylhexyl)phenoxy]ethanol typically involves the ethoxylation of octylphenol. The reaction is carried out by reacting octylphenol with ethylene oxide in the presence of a catalyst, such as potassium hydroxide. The reaction conditions include maintaining a temperature range of 120-180°C and a pressure of 1-5 atm to ensure efficient ethoxylation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves continuous feeding of octylphenol and ethylene oxide into the reactor, where the reaction takes place. The product is then purified through distillation and filtration to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Ethylhexyl)phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates or sulfates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite, typically under mild acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like thionyl chloride or acetic anhydride under reflux conditions.
Major Products Formed
Oxidation: Sulfonates or sulfates.
Reduction: Corresponding alcohols.
Substitution: Halides or esters.
Scientific Research Applications
2-[4-(2-Ethylhexyl)phenoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, cleaners, and emulsifiers for industrial processes.
Mechanism of Action
The primary mechanism of action of 2-[4-(2-Ethylhexyl)phenoxy]ethanol is its ability to reduce surface tension between different phases, such as oil and water. This is achieved through the formation of micelles, where the hydrophobic tails of the surfactant molecules aggregate in the center, while the hydrophilic heads interact with the surrounding aqueous environment. This property allows the compound to effectively emulsify, disperse, and solubilize various substances.
Comparison with Similar Compounds
Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-(nonylphenyl)-omega-hydroxy-, branched
- Poly(oxy-1,2-ethanediyl), alpha-(dodecylphenyl)-omega-hydroxy-, branched
- Poly(oxy-1,2-ethanediyl), alpha-(octylphenyl)-omega-sulfo-, sodium salt
Uniqueness
2-[4-(2-Ethylhexyl)phenoxy]ethanol is unique due to its branched structure, which enhances its emulsifying and dispersing properties compared to its linear counterparts. The branched structure also provides better stability and performance in various formulations, making it a preferred choice in many industrial applications.
Properties
IUPAC Name |
2-[4-(2-ethylhexyl)phenoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-3-5-6-14(4-2)13-15-7-9-16(10-8-15)18-12-11-17/h7-10,14,17H,3-6,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAQADPDFMLFFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(C=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68987-90-6 | |
Record name | Poly(oxy-1,2-ethanediyl), alpha-(octylphenyl)-omega-hydroxy-, branched | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068987906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(octylphenyl)-.omega.-hydroxy-, branched | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,2-ethanediyl), α-(octylphenyl)-ω-hydroxy-, branched | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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